molecular formula C9H11BrClNO B2814848 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride CAS No. 2411252-18-9

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2814848
CAS No.: 2411252-18-9
M. Wt: 264.55
InChI Key: OLNOCGNJMWTJRR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction. This often involves the use of bromobenzene derivatives and appropriate catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The azetidine ring may also play a role in modulating the compound’s activity by influencing its conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-ol: A similar compound without the bromophenyl group, used in similar applications.

    3-Phenylazetidin-3-ol: A compound with a phenyl group instead of a bromophenyl group, used in organic synthesis and medicinal chemistry.

    2-Bromo-1-phenylethanol: A related compound with a different core structure but similar functional groups.

Uniqueness

3-(2-Bromophenyl)azetidin-3-ol;hydrochloride is unique due to the presence of both the azetidine ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-bromophenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCKNHCPWKNRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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